IT-143B

Descripción

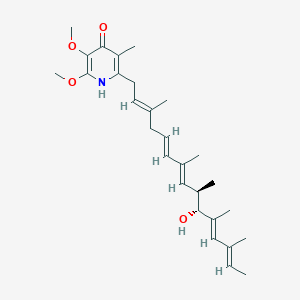

Structure

3D Structure

Propiedades

IUPAC Name |

2-[(2E,5E,7E,9R,10R,11E,13E)-10-hydroxy-3,7,9,11,13-pentamethylpentadeca-2,5,7,11,13-pentaenyl]-5,6-dimethoxy-3-methyl-1H-pyridin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H41NO4/c1-10-18(2)16-21(5)25(30)22(6)17-20(4)13-11-12-19(3)14-15-24-23(7)26(31)27(32-8)28(29-24)33-9/h10-11,13-14,16-17,22,25,30H,12,15H2,1-9H3,(H,29,31)/b13-11+,18-10+,19-14+,20-17+,21-16+/t22-,25+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDBZGOIMALIBKV-LCJGRIDISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C=C(C)C(C(C)C=C(C)C=CCC(=CCC1=C(C(=O)C(=C(N1)OC)OC)C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C=C(\C)/[C@@H]([C@H](C)/C=C(\C)/C=C/C/C(=C/CC1=C(C(=O)C(=C(N1)OC)OC)C)/C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H41NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Molecular Mechanism of IT-143B: A Piericidin-Class Inhibitor of Mitochondrial Complex I

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mechanism of action for IT-143B, a member of the piericidin class of natural products. Drawing upon research on closely related piericidin analogs, this document outlines the core molecular interactions, cellular consequences, and methodologies used to elucidate its anticancer properties.

Introduction to this compound

This compound is a naturally occurring antibiotic belonging to the piericidin family, which are known for their potent biological activities.[1] Isolated from Streptomyces sp., this compound has demonstrated antifungal, antibacterial, and cytotoxic activities against carcinoma cells.[1] As a member of the piericidin class, its mechanism of action is primarily attributed to the inhibition of the mitochondrial electron transport chain.

Core Mechanism of Action: Inhibition of Mitochondrial Complex I

The primary molecular target of the piericidin class of compounds, including this compound, is the NADH-ubiquinone oxidoreductase , also known as Complex I of the mitochondrial respiratory chain.[2][3] This enzyme plays a critical role in cellular energy production by oxidizing NADH and transferring electrons to ubiquinone.

The inhibition of Complex I by piericidins disrupts the electron flow, leading to several downstream cellular effects:

-

Inhibition of ATP Synthesis: By blocking the electron transport chain at Complex I, piericidins effectively halt the process of oxidative phosphorylation, leading to a depletion of cellular ATP.[4]

-

Generation of Reactive Oxygen Species (ROS): The disruption of electron flow can lead to the incomplete reduction of oxygen and the subsequent generation of superoxide radicals and other reactive oxygen species. This oxidative stress can damage cellular components and trigger apoptotic pathways.

-

Induction of Apoptosis: The combination of ATP depletion and increased oxidative stress creates an intracellular environment that is conducive to programmed cell death, or apoptosis.

The following diagram illustrates the proposed signaling pathway initiated by this compound's interaction with mitochondrial Complex I.

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Quantitative Data: Cytotoxic Activity of Piericidin Analogs

| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |

| Piericidin A | Tn5B1-4 | Ovarian Cancer | 0.061 | [3][5] |

| Piericidin A | HepG2 | Liver Cancer | 233.97 | [3][5] |

| Piericidin A | Hek293 | Embryonic Kidney | 228.96 | [3][5] |

| Piericidin L | OS-RC-2 | Renal Cancer | 2.2 | [1] |

| Piericidin M | OS-RC-2 | Renal Cancer | 4.5 | [1] |

| Piericidin N | HL-60 | Leukemia | <0.1 | [1] |

| Piericidin O | HL-60 | Leukemia | <0.1 | [1] |

| Piericidin P | HL-60 | Leukemia | <0.1 | [1] |

| 11-demethyl-glucopiericidin A | ACHN | Renal Cancer | 2.3 | [1] |

| 11-demethyl-glucopiericidin A | HL-60 | Leukemia | 1.3 | [1] |

| 11-demethyl-glucopiericidin A | K562 | Leukemia | 5.5 | [1] |

Experimental Protocols

The following are representative experimental protocols used to characterize the mechanism of action of piericidin compounds, adapted from studies on piericidin derivatives.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5 x 104 cells/mL and incubated for 24 hours.

-

Compound Treatment: The cells are then treated with various concentrations of the piericidin compound for 48 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL) is added to each well, and the plate is incubated for an additional 4 hours.

-

Formazan Solubilization: The supernatant is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Cell Cycle Analysis (Flow Cytometry)

-

Cell Treatment: Cells are treated with the piericidin compound at its IC50 concentration for 24 hours.

-

Cell Harvesting and Fixation: The cells are harvested, washed with PBS, and fixed in 70% ethanol overnight at 4°C.

-

Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Treatment: Cells are treated with the piericidin compound at its IC50 concentration for 24 hours.

-

Cell Harvesting and Staining: The cells are harvested, washed with PBS, and then resuspended in binding buffer. Annexin V-FITC and propidium iodide (PI) are added, and the cells are incubated for 15 minutes in the dark.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

The following diagram provides a general workflow for these key experiments.

Caption: General experimental workflow for assessing cytotoxicity.

Conclusion

This compound, as a member of the piericidin family, is a potent inhibitor of mitochondrial Complex I. This mechanism of action leads to the disruption of cellular energy metabolism, increased oxidative stress, and the induction of apoptosis in cancer cells. The quantitative data from related piericidin analogs highlight the potential of this class of compounds as anticancer agents. Further investigation into the specific activity and preclinical efficacy of this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. Cytotoxic Minor Piericidin Derivatives from the Actinomycete Strain Streptomyces psammoticus SCSIO NS126 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Piericidin A (AR-054) | Mitochondrial Complex I 抑制剂 | MCE [medchemexpress.cn]

- 4. Antitumor effect of piericidin B1 N-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. universalbiologicals.com [universalbiologicals.com]

An In-depth Technical Guide to the Piericidin Antibiotic IT-143B: Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

IT-143B is a rare, higher homologue of the piericidin class of antibiotics, first isolated from a Streptomyces species in 1996.[1][2] As a member of the piericidin family, this compound exhibits a range of biological activities, including antifungal, antibacterial, and antitumor properties.[1][2] The primary mechanism of action for piericidins is the inhibition of the mitochondrial electron transport chain at Complex I (NADH-ubiquinone oxidoreductase), a critical process for cellular energy production.[3][4] This technical guide provides a comprehensive overview of the available information on this compound, including its chemical and physical properties, known biological activities, and its putative mechanism of action. Due to the limited public availability of detailed experimental data and the definitive structure of this compound, this guide supplements specific information with data from closely related piericidin analogues to provide a broader context for its potential applications in research and drug development.

Introduction

The piericidins are a family of microbial metabolites characterized by a 4-pyridinol core linked to a methylated polyketide side chain.[3][] First discovered in the 1960s, these compounds have garnered significant interest due to their structural similarity to coenzyme Q, which allows them to act as potent inhibitors of NADH-ubiquinone oxidoreductase (Complex I) in the mitochondrial electron transport chain.[3][] This inhibition of cellular respiration is the primary basis for their broad spectrum of biological activities, which includes insecticidal, antimicrobial, and antitumor effects.[3]

This compound, along with its counterpart IT-143A, was first described by Urakawa et al. in 1996 as a novel piericidin-group antibiotic produced by a Streptomyces species.[1][2] Early reports highlighted its activity against the fungus Aspergillus fumigatus, the Gram-positive bacterium Micrococcus luteus, and KB carcinoma cells.[1][2] However, a historical lack of availability has hindered extensive pharmacological investigation into its specific properties and potential therapeutic applications.[1][2]

This guide aims to consolidate the existing knowledge on this compound and to provide a framework for future research by presenting its known characteristics alongside representative data and methodologies from the broader piericidin class.

Physicochemical Properties of this compound

While a definitive 2D structure of this compound is not widely available in the public domain, its key physicochemical properties have been reported. These properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C28H41NO4 | [1] |

| Molecular Weight | 455.63 g/mol | [1] |

| CAS Number | 183485-34-9 | [1] |

| Purity | >95% by HPLC | [6] |

| Solubility | Soluble in ethanol, methanol, DMF, or DMSO | [1][2] |

| Long-Term Storage | -20°C | [1] |

Biological Activity and Mechanism of Action

Spectrum of Activity

| Activity Type | Target Organism/Cell Line | Reference |

| Antifungal | Aspergillus fumigatus | [1][2] |

| Antibacterial | Micrococcus luteus (Gram-positive) | [1][2] |

| Antitumor | KB carcinoma cells | [1][2] |

Mechanism of Action: Inhibition of Mitochondrial Complex I

The primary mechanism of action for the piericidin class of antibiotics is the inhibition of the mitochondrial electron transport chain at Complex I (NADH-ubiquinone oxidoreductase).[3][4] This inhibition disrupts the transfer of electrons from NADH to coenzyme Q, a critical step in the production of ATP through oxidative phosphorylation. The structural similarity of the piericidin's 4-hydroxypyridine head group and polyketide side chain to the quinone head group and isoprenoid tail of coenzyme Q allows for competitive binding at the coenzyme Q binding site on Complex I.[][7]

The inhibition of Complex I by piericidins leads to a cascade of downstream effects, including:

-

A decrease in cellular ATP production.

-

An increase in the production of reactive oxygen species (ROS).[8][9]

-

Induction of apoptosis (programmed cell death).[4]

The following diagram illustrates the proposed signaling pathway for the mechanism of action of piericidins, including this compound.

Caption: Proposed mechanism of action of this compound via inhibition of Mitochondrial Complex I.

Representative Experimental Protocols

Detailed experimental protocols for the isolation and biological evaluation of this compound are not publicly available. However, the following sections provide representative protocols for the isolation of piericidins from Streptomyces and for assessing mitochondrial respiration, a key functional assay for this class of compounds.

Representative Protocol for the Isolation and Purification of Piericidins

This protocol is a generalized procedure based on methods for isolating piericidins from Streptomyces cultures.

Caption: A generalized workflow for the isolation and purification of piericidins.

Methodology:

-

Fermentation: A producing strain of Streptomyces is cultured in a suitable liquid medium under optimal conditions for secondary metabolite production.

-

Extraction: The culture broth is separated into mycelia and supernatant by centrifugation. The mycelia are extracted with a polar organic solvent such as acetone or methanol. The supernatant is extracted with a less polar solvent like ethyl acetate.

-

Concentration: The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps to isolate the piericidins. This typically involves:

-

Silica Gel Chromatography: To separate compounds based on polarity.

-

Sephadex LH-20 Chromatography: For size-exclusion and further purification.

-

High-Performance Liquid Chromatography (HPLC): A final purification step, often using a reversed-phase column, to obtain the pure compound.

-

Representative Protocol for Mitochondrial Complex I Inhibition Assay

This protocol describes a general method to assess the inhibitory activity of a compound on mitochondrial Complex I using isolated mitochondria.

Materials:

-

Isolated mitochondria

-

Respiration buffer (e.g., containing sucrose, mannitol, KH2PO4, MgCl2, EGTA, and HEPES)

-

Complex I substrates (e.g., pyruvate and malate)

-

ADP

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Rotenone (a known Complex I inhibitor, as a positive control)

-

Succinate (a Complex II substrate)

-

Antimycin A (a Complex III inhibitor)

-

High-resolution respirometer (e.g., Oroboros Oxygraph-2k or Seahorse XF Analyzer)

Procedure:

-

Prepare Mitochondria: Isolate mitochondria from a suitable source (e.g., cultured cells or animal tissue) using standard differential centrifugation protocols.

-

Respirometer Setup: Calibrate the respirometer according to the manufacturer's instructions and add the respiration buffer to the chambers.

-

Baseline Respiration: Add the isolated mitochondria to the chambers and record the baseline oxygen consumption rate (State 2 respiration).

-

State 3 Respiration (Complex I-linked): Add Complex I substrates (pyruvate and malate) followed by ADP to stimulate ATP synthesis and measure the coupled respiration rate (State 3).

-

Inhibitor Addition: Add the test compound (this compound) at various concentrations and monitor the change in oxygen consumption. A decrease in oxygen consumption indicates inhibition of Complex I.

-

Positive Control: In a separate experiment, add rotenone to confirm the inhibition of Complex I.

-

Complex II-linked Respiration: After inhibition of Complex I, add succinate to measure the activity of the downstream part of the electron transport chain, confirming the specificity of the inhibitor for Complex I.

-

Non-mitochondrial Respiration: Add antimycin A to inhibit Complex III and determine the non-mitochondrial oxygen consumption.

Representative Biological Activity Data for Piericidins

While specific IC50 and MIC values for this compound are not widely published, the following table presents representative data for other piericidin compounds to provide a context for the potential potency of this compound.

| Piericidin Analogue | Cell Line/Organism | Assay | IC50 / MIC | Reference |

| Piericidin A | Tn5B1-4 (insect cell line) | Cytotoxicity | 0.061 µM | [4] |

| Piericidin A | HepG2 (human liver cancer) | Cytotoxicity | 233.97 µM | [4] |

| Piericidin A | Hek293 (human embryonic kidney) | Cytotoxicity | 228.96 µM | [4] |

| Piericidin L | OS-RC-2 (human renal cancer) | Cytotoxicity | > 10 µM | [10] |

| Piericidin M | OS-RC-2 (human renal cancer) | Cytotoxicity | 0.09 µM | [10] |

| Piericidin N | HL-60 (human leukemia) | Cytotoxicity | < 0.1 µM | [10] |

| Glucopiericidin A | ACHN (human renal cancer) | Cytotoxicity | 2.3 µM | [10] |

| Piericidin A1 | Candida albicans | Antifungal | 0.25 µg/mL | [11] |

Conclusion and Future Directions

This compound is a rare piericidin antibiotic with demonstrated antifungal, antibacterial, and antitumor activities. Its mechanism of action is presumed to be consistent with other members of the piericidin class, involving the inhibition of mitochondrial Complex I. The limited availability of this compound has historically restricted in-depth research into its pharmacological profile.

Future research should focus on several key areas:

-

Total Synthesis: The development of a synthetic route for this compound would enable the production of sufficient quantities for comprehensive biological evaluation.

-

Structural Elucidation: Definitive structural determination using modern analytical techniques such as 2D NMR and X-ray crystallography is essential.

-

Quantitative Biological Evaluation: Systematic testing of this compound against a broad panel of microbial strains and cancer cell lines is needed to determine its potency and spectrum of activity.

-

Pharmacokinetic and In Vivo Studies: Should in vitro studies show promise, subsequent investigation into its pharmacokinetic properties and in vivo efficacy will be crucial for assessing its therapeutic potential.

The information presented in this guide, combining the specific data available for this compound with representative information from the broader piericidin family, provides a valuable resource for researchers interested in exploring the potential of this and related compounds in drug discovery and development.

References

- 1. tandfonline.com [tandfonline.com]

- 2. bioaustralis.com [bioaustralis.com]

- 3. The unique chemistry and biology of the piericidins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 6. lancetechltd.com [lancetechltd.com]

- 7. Total Synthesis of Piericidin A1 and B1 and Key Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Differential effects of mitochondrial Complex I inhibitors on production of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Cytotoxic Minor Piericidin Derivatives from the Actinomycete Strain Streptomyces psammoticus SCSIO NS126 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

The Piericidin Homologue IT-143B: A Technical Guide to its Origin, Discovery, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the piericidin homologue IT-143B, a microbial metabolite with notable antifungal, antibacterial, and cytotoxic properties. The document details its discovery, the producing microorganism, and its physicochemical characteristics. While the full text of the original discovery publication is not publicly available, this guide compiles information from secondary sources and related literature to present detailed, representative experimental protocols for the isolation, purification, and biological evaluation of this compound. Furthermore, it summarizes the known quantitative biological activity data and elucidates the established mechanism of action for the piericidin class of compounds, providing insight into the signaling pathways affected by this compound. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, microbiology, and oncology.

Introduction

The piericidins are a class of pyridine-containing natural products produced by various species of Streptomyces, a genus of Gram-positive bacteria renowned for its prolific production of bioactive secondary metabolites.[1] These compounds have garnered significant interest due to their diverse biological activities, including insecticidal, antimicrobial, and antitumor effects. A key molecular target for piericidins is the mitochondrial electron transport chain, specifically Complex I (NADH:ubiquinone oxidoreductase), making them valuable tools for studying mitochondrial respiration and potential therapeutic leads.[2][3][4]

This guide focuses on the piericidin homologue this compound, a less-studied member of this family, providing a centralized repository of its discovery and known biological profile.

Origin and Discovery

This compound was first isolated in 1996 by a collaborative research effort between Taiho Pharmaceuticals and Chinese researchers.[5] The compound was discovered during a screening program for novel antibiotics from microbial sources.

Producing Organism: Streptomyces sp.[5]

The specific strain of Streptomyces that produces this compound has not been publicly disclosed in the available literature. Streptomyces are filamentous bacteria commonly found in soil and are a rich source of novel bioactive compounds.[1]

Physicochemical Properties

The detailed physicochemical properties of this compound are presented in Table 1. This data is crucial for its isolation, purification, and characterization.

| Property | Value | Reference |

| Molecular Formula | C28H41NO4 | [5] |

| Molecular Weight | 455.63 g/mol | [5] |

| Solubility | Soluble in ethanol, methanol, Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO). | [5] |

Experimental Protocols

While the precise protocols from the original discovery are not available, this section provides detailed, representative methodologies for the key experiments involved in the isolation, characterization, and biological evaluation of piericidin homologues like this compound.

Fermentation and Isolation

The following is a generalized workflow for the fermentation of a Streptomyces species and the subsequent isolation of a piericidin-class compound.

Structure Elucidation

The determination of the chemical structure of this compound would have involved a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments to establish the connectivity of atoms and the overall carbon-hydrogen framework.

-

Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To characterize the chromophore of the molecule.

Biological Activity Assays

A broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC).

-

Inoculum Preparation: Aspergillus fumigatus is grown on a suitable agar medium (e.g., Potato Dextrose Agar) for 5-7 days at 35°C. Conidia are harvested and suspended in sterile saline containing a wetting agent (e.g., 0.05% Tween 80). The conidial suspension is adjusted to a concentration of 1 x 10⁶ to 5 x 10⁶ CFU/mL.

-

Assay Plate Preparation: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).

-

Inoculation and Incubation: Each well is inoculated with the fungal suspension to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL. The plate is incubated at 35°C for 48-72 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that causes complete visual inhibition of growth.

The MIC against Micrococcus luteus can also be determined using a broth microdilution method.

-

Inoculum Preparation: A fresh culture of Micrococcus luteus is grown in a suitable broth (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase. The bacterial suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Assay Plate Preparation: Serial dilutions of this compound are prepared in a 96-well plate with Mueller-Hinton Broth.

-

Inoculation and Incubation: Each well is inoculated with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL. The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that prevents visible bacterial growth.

The half-maximal inhibitory concentration (IC50) against the human oral squamous carcinoma cell line (KB) is typically determined using a colorimetric assay such as the MTT assay.

-

Cell Seeding: KB cells are seeded into a 96-well plate at a density of approximately 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Assay:

-

The culture medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 0.5 mg/mL).

-

The plate is incubated for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

The MTT solution is removed, and the formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

-

Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, which is the concentration of this compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Biological Activity Data

The known biological activities of this compound are summarized in Table 2. It is important to note that the specific quantitative data from the original publication by Urakawa et al. (1996) is not available in the public domain. The data presented here is based on information from secondary sources.

| Activity Type | Organism/Cell Line | Reported Activity | Reference |

| Antifungal | Aspergillus fumigatus | Active | [5] |

| Antibacterial | Micrococcus luteus | Active | [5] |

| Cytotoxic | KB carcinoma cells | Active | [5] |

Mechanism of Action and Signaling Pathway

The mechanism of action for the piericidin class of compounds is well-established. Piericidins are potent inhibitors of the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase).[2][3][4] This inhibition disrupts the transfer of electrons from NADH to coenzyme Q, a critical step in aerobic respiration.

The inhibition of Complex I by this compound leads to several downstream cellular consequences:

-

Disruption of the Proton Gradient: The electron transport chain is coupled to the pumping of protons across the inner mitochondrial membrane, which generates the proton-motive force necessary for ATP synthesis. Inhibition of Complex I disrupts this process.

-

Decreased ATP Production: The reduction in the proton-motive force leads to a significant decrease in ATP synthesis by ATP synthase. This cellular energy depletion can trigger various stress responses and ultimately lead to cell death.

-

Increased Reactive Oxygen Species (ROS) Production: The blockage of electron flow at Complex I can lead to the leakage of electrons to molecular oxygen, resulting in the formation of superoxide radicals and other reactive oxygen species. This oxidative stress can damage cellular components, including DNA, proteins, and lipids, and induce apoptosis.

The culmination of these effects likely underlies the observed antifungal, antibacterial, and cytotoxic activities of this compound.

Conclusion

This compound is a piericidin homologue with demonstrated in vitro activity against fungal and bacterial pathogens, as well as cancer cells. Its mechanism of action, like other piericidins, is attributed to the inhibition of mitochondrial Complex I, leading to cellular energy depletion and oxidative stress. While the specific details of its original discovery remain in limited circulation, this technical guide provides a comprehensive overview based on available scientific literature. Further research into the pharmacological properties of this compound, including its in vivo efficacy and safety profile, is warranted to explore its full therapeutic potential. The detailed experimental workflows and mechanistic insights provided herein offer a solid foundation for future investigations into this promising natural product.

References

- 1. Streptomyces from traditional medicine: sources of new innovations in antibiotic discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Differential effects of mitochondrial Complex I inhibitors on production of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. IT-143-A and B, novel piericidin-group antibiotics produced by Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of IT-143B: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

IT-143B, a natural product isolated from Streptomyces sp., represents a member of the piericidin family of antibiotics.[1] These compounds are characterized by a substituted 4-pyridinol ring connected to a long, lipophilic polyketide side chain. The structural similarity of piericidins to the electron carrier ubiquinone (Coenzyme Q) is central to their biological activity. This technical guide provides a comprehensive overview of the known biological activities of this compound, its mechanism of action, and the experimental protocols relevant to its study.

Core Mechanism of Action: Inhibition of Mitochondrial Complex I

The primary molecular target of piericidins, including this compound, is Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain (ETC). By acting as a competitive inhibitor of ubiquinone, this compound blocks the transfer of electrons from NADH to ubiquinone. This inhibition disrupts the proton-pumping activity of Complex I, leading to a cascade of downstream effects:

-

Inhibition of ATP Synthesis: The disruption of the electron flow and proton gradient across the inner mitochondrial membrane severely impairs oxidative phosphorylation, leading to a significant reduction in cellular ATP production.

-

Generation of Reactive Oxygen Species (ROS): The blockage of electron transfer at Complex I can lead to the accumulation of reduced electron carriers, which can then react with molecular oxygen to produce superoxide radicals and other reactive oxygen species. This oxidative stress can damage cellular components, including lipids, proteins, and DNA.

-

Induction of Apoptosis: The combination of ATP depletion and oxidative stress can trigger the intrinsic pathway of apoptosis, a form of programmed cell death.

Biological Activities of this compound

This compound has demonstrated a spectrum of biological activities, including antifungal, antibacterial, and cytotoxic effects.

Antifungal Activity

This compound has been reported to be active against the opportunistic fungal pathogen Aspergillus fumigatus.[1] The inhibition of mitochondrial respiration is a key mechanism for its antifungal action, as this process is essential for fungal growth and survival.

Antibacterial Activity

The compound has also shown activity against the Gram-positive bacterium Micrococcus luteus.[1] While bacteria do not have mitochondria, they do possess an electron transport chain in their cell membrane. It is likely that this compound inhibits a component of the bacterial respiratory chain that is analogous to mitochondrial Complex I.

Cytotoxic Activity

This compound has exhibited cytotoxic activity against KB carcinoma cells.[1] This anti-cancer activity is a direct consequence of its ability to inhibit mitochondrial function, which is a hallmark of many cancer cells that rely on oxidative phosphorylation for energy production.

Quantitative Biological Data

While the original research by Urakawa et al. (1996) described the biological activities of this compound, the specific quantitative data (MIC and IC50 values) were not available in the publicly accessible literature at the time of this review. The following tables provide a template for such data, which would be populated upon obtaining the full experimental results.

Table 1: Antimicrobial Activity of this compound

| Target Organism | Assay Type | Metric | Value (µg/mL) |

| Aspergillus fumigatus | Broth Microdilution | MIC | Data not available |

| Micrococcus luteus | Broth Microdilution | MIC | Data not available |

Table 2: Cytotoxic Activity of this compound

| Cell Line | Assay Type | Metric | Value (µM) |

| KB Carcinoma Cells | MTT Assay | IC50 | Data not available |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study of this compound's biological activity.

Mitochondrial Complex I Inhibition Assay

This assay measures the activity of Complex I by monitoring the oxidation of NADH.

Materials:

-

Isolated mitochondria

-

NADH solution

-

Ubiquinone (Coenzyme Q1) solution

-

Assay buffer (e.g., phosphate buffer, pH 7.4)

-

This compound solution (in a suitable solvent like DMSO)

-

Spectrophotometer

Protocol:

-

Isolate mitochondria from a suitable source (e.g., bovine heart or cultured cells) using differential centrifugation.

-

Determine the protein concentration of the mitochondrial preparation.

-

In a cuvette, add the assay buffer, ubiquinone, and the mitochondrial suspension.

-

Add a solution of this compound at various concentrations to the sample cuvettes. A vehicle control (DMSO) should be run in parallel.

-

Initiate the reaction by adding a solution of NADH.

-

Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

-

The rate of NADH oxidation is proportional to the activity of Complex I. Calculate the percent inhibition of Complex I activity at each concentration of this compound relative to the vehicle control.

Antifungal Susceptibility Testing (Aspergillus fumigatus)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Materials:

-

Aspergillus fumigatus culture

-

Sabouraud Dextrose Agar (SDA)

-

RPMI-1640 medium with L-glutamine, buffered with MOPS

-

This compound solution

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Protocol:

-

Culture A. fumigatus on SDA plates until sporulation is observed.

-

Harvest conidia by flooding the plate with sterile saline and gently scraping the surface.

-

Filter the conidial suspension to remove hyphal fragments.

-

Adjust the conidial suspension to a standardized concentration (e.g., 1 x 10^5 conidia/mL) in RPMI-1640 medium.

-

Prepare serial two-fold dilutions of this compound in RPMI-1640 medium in a 96-well plate.

-

Inoculate each well with the standardized conidial suspension. Include a positive control (no drug) and a negative control (no inoculum).

-

Incubate the plates at 35°C for 48-72 hours.

-

The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the positive control.

Antibacterial Susceptibility Testing (Micrococcus luteus)

The broth microdilution method is also used to determine the MIC of an antibacterial agent.

Materials:

-

Micrococcus luteus culture

-

Mueller-Hinton Broth (MHB)

-

This compound solution

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Protocol:

-

Culture M. luteus in MHB to the mid-logarithmic phase of growth.

-

Adjust the bacterial suspension to a standardized turbidity (e.g., 0.5 McFarland standard), which corresponds to approximately 1.5 x 10^8 CFU/mL.

-

Dilute the bacterial suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the assay wells.

-

Prepare serial two-fold dilutions of this compound in MHB in a 96-well plate.

-

Inoculate each well with the standardized bacterial suspension. Include a positive control (no drug) and a negative control (no inoculum).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth.

Cytotoxicity Assay (KB Carcinoma Cells)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Materials:

-

KB carcinoma cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader

Protocol:

-

Seed KB cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control.

-

After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the resulting purple solution at a wavelength of approximately 570 nm.

-

The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability at each concentration of this compound relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Visualizations

Mitochondrial Electron Transport Chain and the Action of this compound

Caption: Inhibition of the mitochondrial electron transport chain by this compound.

General Workflow for In Vitro Biological Activity Screening

Caption: A generalized workflow for determining the in vitro biological activity of this compound.

References

An In-depth Technical Guide on the Antifungal Spectrum of Activity of IT-143B

For Researchers, Scientists, and Drug Development Professionals

Abstract

IT-143B is a piericidin-class antibiotic produced by Streptomyces sp. with known bioactivity against the opportunistic fungal pathogen Aspergillus fumigatus. As a member of the piericidin family, its mechanism of action is predicated on the inhibition of the mitochondrial electron transport chain, specifically targeting NADH-ubiquinone oxidoreductase (Complex I). This disruption of cellular respiration leads to fungal cell death. Due to the limited availability of public data, this guide provides a comprehensive overview based on existing literature, focusing on its known antifungal activity, the inferred mechanism of action, and standardized protocols for its evaluation. This document is intended to serve as a foundational resource for researchers interested in the further development and characterization of this compound as a potential antifungal agent.

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, necessitates the discovery and development of novel antifungal agents with unique mechanisms of action. This compound, a higher homologue of the piericidin class of antibiotics, was first isolated from a Streptomyces sp. in 1996. Initial reports highlighted its activity against the significant fungal pathogen Aspergillus fumigatus. Piericidins are structurally similar to coenzyme Q, enabling them to act as potent inhibitors of the mitochondrial electron transport chain's Complex I. This mode of action is a promising avenue for antifungal drug development. This guide synthesizes the available information on this compound's antifungal properties and provides standardized methodologies for its further investigation.

Spectrum of Antifungal Activity

The publicly available quantitative data on the antifungal spectrum of this compound is currently limited. The original discovery reported its activity against Aspergillus fumigatus. However, detailed Minimum Inhibitory Concentration (MIC) values against a broad range of fungal pathogens have not been widely published.

Table 1: Summary of Known Antifungal Activity of this compound

| Fungal Pathogen | Activity Reported | Quantitative Data (MIC) | Reference |

| Aspergillus fumigatus | Yes | Not publicly available | (Urakawa A. et al., 1996) |

| Other Fungi | Not reported | Not available | - |

Note: The lack of extensive public data underscores the need for further research to fully characterize the antifungal spectrum of this compound against a panel of clinically relevant yeasts and molds.

Mechanism of Action: Inhibition of Mitochondrial Complex I

This compound belongs to the piericidin family of natural products, which are known to be potent inhibitors of the mitochondrial electron transport chain (ETC) at Complex I (NADH:ubiquinone oxidoreductase). This inhibition disrupts the transfer of electrons from NADH to ubiquinone, a critical step in aerobic respiration.

The consequences of Complex I inhibition in fungal cells include:

-

Disruption of ATP Synthesis: The primary function of the ETC is to generate a proton gradient across the inner mitochondrial membrane, which drives ATP synthesis. Inhibition of this pathway severely depletes the cell's energy supply.

-

Generation of Reactive Oxygen Species (ROS): The blockage of electron flow at Complex I can lead to the increased production of superoxide radicals, resulting in oxidative stress and cellular damage.

-

Induction of Apoptosis: The combination of ATP depletion and oxidative stress can trigger programmed cell death pathways in fungi.

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of this compound on the fungal mitochondrial electron transport chain.

Caption: Mechanism of this compound action on the fungal respiratory chain.

Experimental Protocols

The following are standardized broth microdilution methods for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against filamentous fungi, as established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). These protocols are recommended for the evaluation of this compound's antifungal activity.[1][2][3][4][5]

CLSI M38 Broth Microdilution Method[1][6][7][8]

This method provides a reference for testing the susceptibility of filamentous fungi.[1]

-

Medium: RPMI 1640 medium with L-glutamine, without sodium bicarbonate, and buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS) buffer.

-

Inoculum Preparation: Fungal colonies are grown on potato dextrose agar for 7 days to encourage sporulation. Conidia are then harvested and suspended in sterile saline with 0.05% Tween 20. The suspension is adjusted spectrophotometrically to achieve a final inoculum concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.

-

Drug Dilutions: this compound is serially diluted in the test medium in 96-well microtiter plates.

-

Incubation: Plates are incubated at 35°C for 48-72 hours, depending on the growth rate of the fungus.

-

MIC Determination: The MIC is the lowest concentration of the drug that causes complete inhibition of growth as observed visually.

EUCAST E.DEF 9.4 Method[2][3][4][5]

This definitive document outlines the EUCAST method for molds.[2][3][4]

-

Medium: RPMI 1640 medium supplemented with 2% glucose.

-

Inoculum Preparation: Spore suspensions are prepared from 5-7 day old cultures on potato dextrose agar. The final inoculum concentration in the wells should be 1-2.5 x 10⁵ CFU/mL.

-

Drug Dilutions: Two-fold serial dilutions of this compound are prepared in the microtiter plates.

-

Incubation: Plates are incubated at 35-37°C for 48-72 hours.

-

MIC Determination: The MIC is read as the lowest concentration showing at least 90% growth inhibition compared to the drug-free control well.

Experimental Workflow Diagram

The following diagram outlines the general workflow for determining the MIC of an antifungal agent using the broth microdilution method.

Caption: General workflow for MIC determination by broth microdilution.

Conclusion

This compound represents a promising antifungal compound due to its activity against Aspergillus fumigatus and its mechanism of action targeting the fungal mitochondrial respiratory chain. While the full spectrum of its activity is yet to be elucidated, the standardized protocols outlined in this guide provide a clear path for its further evaluation. Future research should focus on determining the MICs of this compound against a broad panel of fungal pathogens, including other species of Aspergillus, Candida species, and other emerging molds. In vivo efficacy studies and toxicological assessments will also be crucial steps in determining the therapeutic potential of this compound. This technical guide serves as a valuable resource for scientists and researchers dedicated to advancing the field of antifungal drug discovery.

References

An In-Depth Technical Guide on the Preliminary In-Vitro Cytotoxicity of IT-143B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in-vitro cytotoxic properties of IT-143B, a member of the piericidin class of antibiotics. This document collates the available quantitative data, outlines detailed experimental protocols for assessing cytotoxicity, and illustrates the proposed signaling pathways through which this compound may exert its effects.

Executive Summary

This compound is a piericidin antibiotic, first isolated from a Streptomyces sp. in 1996, that has demonstrated notable in-vitro cytotoxic activity against various cancer cell lines.[1] It also exhibits antibacterial and antifungal properties.[1] This guide will focus on its potential as an anti-cancer agent, presenting the current understanding of its cytotoxic profile and mechanism of action based on available preliminary studies.

Quantitative Cytotoxicity Data

The in-vitro cytotoxicity of this compound has been evaluated against several cancer cell lines. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.

| Cell Line | Cancer Type | IC50 | Reference |

| KB | Oral Epidermoid Carcinoma | 1.1 ng/mL | MedChemExpress |

| OS-RC-2 | Renal Cell Carcinoma | 22 µM | [2][3][4] |

| ACHN | Renal Cell Carcinoma | 98 µM | [2][3][4] |

Experimental Protocols

While specific, detailed protocols for the cytotoxicity testing of this compound are not extensively published, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common and appropriate method for determining the cytotoxic effects of a compound on cancer cell lines. The following is a representative protocol.

MTT Assay for Cytotoxicity of this compound on KB Cells

1. Cell Culture and Seeding:

-

Human oral epidermoid carcinoma (KB) cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Cells are harvested with trypsin-EDTA and seeded into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of culture medium.

-

The plates are incubated for 24 hours to allow for cell attachment.

2. Compound Treatment:

-

A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO).

-

Serial dilutions of this compound are prepared in the culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.

-

The culture medium is removed from the wells and replaced with 100 µL of the medium containing the different concentrations of this compound. Control wells receive medium with DMSO only.

-

The plates are incubated for 48 to 72 hours.

3. MTT Assay and Data Analysis:

-

Following the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.

-

The plates are incubated for an additional 4 hours at 37°C.

-

The medium containing MTT is then removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to the control wells.

-

The IC50 value is determined by plotting the percentage of cell viability against the concentration of this compound and fitting the data to a dose-response curve.

Proposed Signaling Pathways

The precise signaling pathways activated by this compound leading to cytotoxicity have not been fully elucidated. However, based on studies of other piericidin-class antibiotics, a plausible mechanism involves the induction of endoplasmic reticulum (ER) stress and the inhibition of mitochondrial respiration.

Piericidins have been shown to inhibit the expression of Glucose-Regulated Protein 78 (GRP78), a key chaperone in the ER that plays a role in the unfolded protein response (UPR).[5][6][7] Inhibition of GRP78 can lead to an accumulation of unfolded proteins, triggering ER stress and ultimately leading to apoptosis.

Furthermore, piericidins are known inhibitors of the mitochondrial electron transport chain at Complex I. This inhibition disrupts cellular energy metabolism, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS), which can also contribute to apoptotic cell death.

Conclusion

The preliminary in-vitro data for this compound indicate that it is a cytotoxic agent with potential for development as an anti-cancer therapeutic. Its activity against multiple cancer cell lines warrants further investigation. Future studies should focus on elucidating the specific molecular targets and signaling pathways of this compound to better understand its mechanism of action and to guide further drug development efforts. The experimental protocols and proposed pathways outlined in this guide provide a foundational framework for such research.

References

- 1. bioaustralis.com [bioaustralis.com]

- 2. glpbio.com [glpbio.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. GRP78: A cell's response to stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Covalent inhibition of endoplasmic reticulum chaperone GRP78 disconnects the transduction of ER stress signals to inflammation and lipid accumulation in diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suppression of ER-stress induction of GRP78 as an anti-neoplastic mechanism of the cardiac glycoside Lanatoside C in pancreatic cancer: Lanatoside C suppresses GRP78 stress induction - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Piericidin Class of Antibiotics

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the piericidin class of antibiotics, natural products renowned for their potent biological activities. We will delve into their chemical nature, primary mechanism of action, biosynthetic origins, and effects on cellular pathways, supported by quantitative data, detailed experimental protocols, and schematic visualizations to facilitate understanding and further research.

Chemical Class and Core Structure

Piericidins are a family of microbial metabolites primarily produced by actinomycetes, especially from the genus Streptomyces.[1] Their defining chemical feature is a substituted 4-pyridinol core linked to a long, methylated polyketide side chain.[1] The structural similarity of this side chain to the isoprenoid tail of coenzyme Q (ubiquinone) is fundamental to their mechanism of action.

The family includes numerous analogues, with Piericidin A being the most extensively studied. Variations in the length and modification of the polyketide side chain, as well as substitutions on the pyridine ring, give rise to the different members of the piericidin family, such as Piericidin B and various glycosylated forms like Glucopiericidin A and B.[2] These structural differences influence the potency and spectrum of their biological activities.

Primary Mechanism of Action: Inhibition of Mitochondrial Complex I

The principal molecular target of piericidin antibiotics is the NADH:ubiquinone oxidoreductase, also known as Mitochondrial Complex I.[3][4] This enzyme is the first and largest complex in the mitochondrial electron transport chain (ETC).

Piericidins act as potent, specific inhibitors of Complex I.[3][4] Due to their structural resemblance to ubiquinone, they are believed to compete for the ubiquinone binding site on the enzyme, thereby blocking the transfer of electrons from NADH to ubiquinone.[3][4] This inhibition disrupts the entire electron transport chain, leading to two major downstream consequences:

-

Decreased ATP Production: By halting the flow of electrons, piericidins cripple oxidative phosphorylation, leading to a significant drop in cellular ATP synthesis.

-

Increased Reactive Oxygen Species (ROS) Production: The blockage of electron flow at Complex I can lead to the premature leakage of electrons to molecular oxygen, resulting in the formation of superoxide radicals and other reactive oxygen species. This surge in ROS induces oxidative stress and can trigger programmed cell death (apoptosis).

This dual impact of energy depletion and oxidative stress is the primary driver of the cytotoxic and antimicrobial effects of piericidins.

Figure 1. Signaling pathway of Piericidin A-induced cytotoxicity.

Biosynthesis of Piericidins

Piericidins are synthesized via a Type I modular polyketide synthase (PKS) pathway. The biosynthetic gene cluster (BGC) responsible for piericidin production has been identified in several Streptomyces species. The core structure is assembled from simple building blocks like acetyl-CoA, propionyl-CoA, and isobutyryl-CoA.

The BGC typically contains genes encoding for:

-

Modular Polyketide Synthases (PKSs): A series of large, multi-domain enzymes (e.g., PieA1-A6) that sequentially add and modify the building blocks to create the polyketide chain. Each module is responsible for one cycle of chain elongation.

-

Tailoring Enzymes: After the polyketide chain is synthesized, it is modified by several enzymes, including methyltransferases (e.g., PieB1, PieB2), an amidotransferase (PieD), and a monooxygenase (PieE), which are responsible for forming the final α-pyridone ring and other modifications.

The process begins with a starter unit (like acetate or isobutyrate) loaded onto the PKS. Each subsequent module adds an extender unit (malonyl-CoA or methylmalonyl-CoA), and various domains within the module (e.g., ketoreductase, dehydratase) perform modifications. Finally, the completed polyketide chain is released and undergoes cyclization and other tailoring reactions to form the mature piericidin molecule.

Figure 2. Generalized workflow of piericidin biosynthesis.

Quantitative Biological Activity

Piericidins exhibit a range of biological activities, including cytotoxic, antimicrobial, and insecticidal effects. Their potency is often quantified by the half-maximal inhibitory concentration (IC50) for cytotoxicity and the minimum inhibitory concentration (MIC) for antimicrobial activity.

Table 1: Cytotoxicity of Piericidin Analogues (IC50)

| Compound | Cell Line | IC50 (µM) | Reference |

| Piericidin A | Tn5B1-4 (insect) | 0.061 | [5] |

| Piericidin A | HepG2 (human liver carcinoma) | 233.97 | [5] |

| Piericidin A | Hek293 (human embryonic kidney) | 228.96 | [5] |

| Piericidin L | OS-RC-2 (human renal cell carcinoma) | Selective Cytotoxicity | [6] |

| Piericidin M | HL-60 (human promyelocytic leukemia) | < 0.1 | [6] |

| Piericidin N | HL-60 (human promyelocytic leukemia) | < 0.1 | [6] |

| Piericidin O | HL-60 (human promyelocytic leukemia) | < 0.1 | [6] |

| Piericidin P | HL-60 (human promyelocytic leukemia) | < 0.1 | [6] |

| Piericidin Q | OS-RC-2 (human renal cell carcinoma) | Selective Cytotoxicity | [6] |

| 11-demethyl-glucopiericidin A | ACHN (human renal cell carcinoma) | 2.3 | [6] |

| 11-demethyl-glucopiericidin A | HL-60 (human promyelocytic leukemia) | 1.3 | [6] |

| 11-demethyl-glucopiericidin A | K562 (human myelogenous leukemia) | 5.5 | [6] |

Table 2: Antimicrobial Activity of Piericidins (MIC)

While widely cited for their antimicrobial properties, specific MIC data is less consolidated in the literature. Glucopiericidins A and B have been reported to possess better antimicrobial activities than Piericidin A1, indicating that glycosylation can enhance this effect.[3]

| Compound | Organism | MIC (µg/mL) | Reference |

| Glucopiericidins A/B | Various Bacteria/Fungi | Reported as more potent than Piericidin A1 | [3] |

| Piericidin A | Erwinia carotovora | Acts as a quorum-sensing inhibitor | [5] |

Further research is needed to establish a comprehensive MIC profile for the piericidin class against a broad panel of clinically relevant pathogens.

Key Experimental Protocols

Mitochondrial Complex I Activity Assay

This assay measures the enzymatic activity of Complex I by monitoring the oxidation of NADH. Commercial kits are available, but the general principle is outlined below.

Principle: The activity of immunocaptured Complex I is determined by following the oxidation of NADH to NAD+, which is coupled to the reduction of a dye that increases its absorbance at a specific wavelength (e.g., 450 nm or 600 nm). The specific activity is calculated by subtracting the activity measured in the presence of a known Complex I inhibitor (like rotenone) from the total activity.

Methodology:

-

Mitochondria Isolation: Isolate mitochondria from cultured cells or tissue samples using a standard differential centrifugation protocol or a commercial kit. Determine the protein concentration of the mitochondrial fraction.

-

Plate Coating: Coat the wells of a 96-well microplate with an antibody specific to a subunit of Complex I. This allows for the immunocapture of the enzyme complex from the mitochondrial lysate.

-

Sample Preparation: Solubilize the isolated mitochondria using a provided detergent to release the enzyme complexes.

-

Immunocapture: Add the solubilized mitochondrial samples to the antibody-coated wells. Incubate for a sufficient time (e.g., 3 hours at room temperature) to allow the Complex I to bind.

-

Assay Reaction:

-

Wash the wells to remove unbound components.

-

Prepare an assay solution containing NADH as the substrate and a chromogenic dye as the electron acceptor.

-

For inhibitor control wells, add a known Complex I inhibitor (e.g., Rotenone). For test wells, the piericidin compound would be added.

-

Add the assay solution to all wells to start the reaction.

-

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm or 600 nm) kinetically over a period of time (e.g., 30 minutes) using a microplate reader.

-

Calculation: The activity is the rate of change in absorbance over time (mOD/min). The specific Complex I activity is calculated as: (Activity of sample) - (Activity of sample with inhibitor).

Figure 3. Experimental workflow for a Complex I activity assay.

Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Principle: A standardized suspension of a target microorganism is exposed to serial dilutions of the antibiotic in a liquid growth medium. The MIC is defined as the lowest concentration of the antibiotic that prevents visible growth of the microorganism after a defined incubation period.

Methodology:

-

Prepare Inoculum: Culture the target microorganism (bacterium or fungus) on an appropriate agar medium. Suspend colonies in sterile saline or broth to match a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final standardized inoculum concentration (e.g., 5 x 10^5 CFU/mL).

-

Prepare Antibiotic Dilutions:

-

Create a stock solution of the piericidin compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform a two-fold serial dilution of the antibiotic in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The first well should have the highest concentration and the last well the lowest.

-

-

Inoculate Plate: Add the standardized microbial inoculum to each well containing the antibiotic dilutions.

-

Controls:

-

Growth Control: A well containing only broth and the microbial inoculum (no antibiotic).

-

Sterility Control: A well containing only sterile broth (no inoculum).

-

-

Incubation: Incubate the plate at an optimal temperature (e.g., 35-37°C) for the required duration (typically 18-24 hours for bacteria, 24-48 hours for fungi).

-

Read Results: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the antibiotic in a well that remains clear (no visible growth). The result can also be read using a plate reader by measuring optical density.

Figure 4. Workflow for Broth Microdilution MIC Assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Cytotoxic Minor Piericidin Derivatives from the Actinomycete Strain Streptomyces psammoticus SCSIO NS126 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uniscience.co.kr [uniscience.co.kr]

- 4. toku-e.com [toku-e.com]

- 5. Piericidin A | C25H37NO4 | CID 6437838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Frontiers | Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans [frontiersin.org]

IT-143B: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

IT-143B is a novel, piericidin-class antibiotic isolated from Streptomyces sp. that has demonstrated significant biological activity. As a potent inhibitor of mitochondrial complex I, this compound presents a compelling profile for therapeutic development, particularly in oncology. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols to facilitate further research and development.

Introduction

This compound, a rare homologue of the piericidin family of antibiotics, was first isolated in 1996.[1] Piericidins are known for their broad-spectrum biological activities, including antifungal, antibacterial, and antitumor properties.[2][3] this compound has shown promising activity against the fungus Aspergillus fumigatus, the Gram-positive bacterium Micrococcus luteus, and notably, against KB carcinoma cells.[1] The structural similarity of piericidins to coenzyme Q allows them to act as potent inhibitors of NADH-ubiquinone oxidoreductase (mitochondrial complex I), a key component of the electron transport chain.[] This targeted disruption of mitochondrial respiration forms the basis of its therapeutic potential.

Mechanism of Action

The primary mechanism of action of this compound, like other piericidins, is the inhibition of mitochondrial complex I.[][5] This inhibition disrupts the electron transport chain, leading to a cascade of downstream effects that ultimately culminate in apoptotic cell death.

Inhibition of Mitochondrial Complex I

This compound competitively binds to the ubiquinone binding site of complex I, preventing the transfer of electrons from NADH to ubiquinone. This blockage has two major consequences:

-

Decreased ATP Production: The disruption of the electron transport chain severely curtails the production of ATP through oxidative phosphorylation. Cancer cells, with their high energy demands, are particularly vulnerable to this energy depletion.

-

Increased Reactive Oxygen Species (ROS) Production: The inhibition of complex I leads to the accumulation of electrons within the complex, which are then transferred to molecular oxygen, generating superoxide radicals and other reactive oxygen species.

Induction of Apoptosis

The increase in intracellular ROS and the depletion of ATP trigger the intrinsic pathway of apoptosis. Key events in this signaling cascade include:

-

Mitochondrial Outer Membrane Permeabilization (MOMP): Elevated ROS levels and cellular stress lead to the opening of the mitochondrial permeability transition pore (mPTP) and the activation of pro-apoptotic Bcl-2 family proteins (e.g., Bax, Bak).

-

Cytochrome c Release: MOMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.

-

Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9. Caspase-9, in turn, activates downstream executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.

Preclinical Data

While specific quantitative data for this compound is limited in publicly available literature, the broader piericidin class has been studied more extensively. The following tables summarize the cytotoxic activity of piericidin A and other derivatives against various cancer cell lines, which can serve as a proxy for the potential of this compound.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Piericidin A | Tn5B1-4 | Not Specified | 0.061 | [5] |

| Piericidin A | HepG2 | Liver Cancer | 233.97 | [5] |

| Piericidin A | Hek293 | Embryonic Kidney | 228.96 | [5] |

| Piericidin L | OS-RC-2 | Renal Cancer | 2.2 | [6] |

| Piericidin M | OS-RC-2 | Renal Cancer | 4.5 | [6] |

| Piericidin Derivatives (2-5) | HL-60 | Leukemia | < 0.1 | [6] |

| 11-demethyl-glucopiericidin A | ACHN | Renal Cancer | 2.3 | [6] |

| 11-demethyl-glucopiericidin A | HL-60 | Leukemia | 1.3 | [6] |

| 11-demethyl-glucopiericidin A | K562 | Leukemia | 5.5 | [6] |

Experimental Protocols

Cell Culture of KB Carcinoma Cells

-

Media: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Subculture: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach with Trypsin-EDTA. Neutralize with complete medium, centrifuge, and resuspend in fresh medium for plating.

Cytotoxicity Assay (MTT Assay)

This protocol provides a general framework for assessing the cytotoxic effects of this compound on KB carcinoma cells.

-

Cell Seeding: Seed KB cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the overnight medium from the cells and replace it with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizations

Signaling Pathway of this compound-Induced Apoptosis

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Experimental Workflow for Cytotoxicity Assessment

Caption: Experimental workflow for MTT-based cytotoxicity assay.

Conclusion and Future Directions

This compound represents a promising therapeutic candidate with a well-defined mechanism of action targeting a fundamental process in cancer cell metabolism. The inhibition of mitochondrial complex I provides a clear rationale for its selective cytotoxicity against cancer cells. Further research is warranted to fully elucidate the therapeutic potential of this compound. Key future directions include:

-

In-depth Pharmacological Profiling: Comprehensive studies to determine the IC50 values of this compound against a broad panel of cancer cell lines.

-

In Vivo Efficacy Studies: Evaluation of the antitumor activity of this compound in preclinical animal models of cancer.

-

Pharmacokinetic and Toxicological Assessment: Determination of the absorption, distribution, metabolism, excretion, and toxicity profile of this compound.

-

Combination Therapy Studies: Investigation of potential synergistic effects of this compound with existing chemotherapeutic agents.

The information presented in this technical guide provides a solid foundation for the continued investigation of this compound as a novel therapeutic agent for the treatment of cancer.

References

- 1. IT-143-A and B, novel piericidin-group antibiotics produced by Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antibiotics produced by Streptomyces | The Brazilian Journal of Infectious Diseases [bjid.org.br]

- 3. Streptomyces from traditional medicine: sources of new innovations in antibiotic discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Cytotoxic Minor Piericidin Derivatives from the Actinomycete Strain Streptomyces psammoticus SCSIO NS126 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: IT-143B against Aspergillus fumigatus

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspergillus fumigatus is a primary opportunistic fungal pathogen responsible for invasive aspergillosis (IA), a life-threatening infection in immunocompromised individuals. The emergence of antifungal resistance necessitates the development of novel therapeutic agents. This document provides a detailed protocol for the in vitro evaluation of IT-143B, a novel investigational antifungal compound, against Aspergillus fumigatus. The protocols outlined below are based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure reproducibility and comparability of data.

Disclaimer: this compound is a hypothetical compound for illustrative purposes within this protocol. The data presented are not from actual experimental results.

Data Summary

The following tables summarize hypothetical quantitative data for the activity of this compound against Aspergillus fumigatus, compared to the standard antifungal agent Voriconazole.

Table 1: In Vitro Susceptibility of Aspergillus fumigatus to this compound and Voriconazole.

| Compound | Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| This compound | A. fumigatus (n=50) | 0.125 | 0.5 | 0.03 - 1 |

| Voriconazole | A. fumigatus (n=50) | 0.25 | 1 | 0.06 - 2 |

MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the isolates, respectively.

Table 2: Fungicidal Activity of this compound and Voriconazole against Aspergillus fumigatus.

| Compound | Strain | MFC₅₀ (µg/mL) | MFC₉₀ (µg/mL) | MFC Range (µg/mL) |

| This compound | A. fumigatus (n=20) | 0.5 | 2 | 0.125 - 4 |

| Voriconazole | A. fumigatus (n=20) | 2 | 8 | 0.5 - >16 |

MFC₅₀ and MFC₉₀ represent the minimum fungicidal concentrations required to kill 50% and 90% of the isolates, respectively.

Table 3: Activity of this compound and Voriconazole against Aspergillus fumigatus Biofilms.

| Compound | Strain | SMIC₅₀ (µg/mL) | SMIC₈₀ (µg/mL) |

| This compound | A. fumigatus (n=10) | 2 | 8 |

| Voriconazole | A. fumigatus (n=10) | 16 | >64 |

SMIC₅₀ and SMIC₈₀ represent the sessile minimum inhibitory concentrations required to reduce biofilm metabolic activity by 50% and 80%, respectively.

Experimental Protocols

Inoculum Preparation (Aspergillus fumigatus)

A standardized inoculum is critical for reproducible susceptibility testing.

Materials:

-

Aspergillus fumigatus isolate cultured on Potato Dextrose Agar (PDA) for 5-7 days at 35°C.

-

Sterile 0.85% saline with 0.05% Tween 80.

-

Sterile glass beads.

-

Hemocytometer or spectrophotometer.

Procedure:

-

Flood the surface of a mature A. fumigatus culture with 5 mL of sterile saline-Tween 80 solution.

-

Gently dislodge the conidia using a sterile loop or by agitating with sterile glass beads.

-

Transfer the conidial suspension to a sterile tube.

-

Allow heavy particles to settle for 3-5 minutes.

-

Transfer the upper suspension to a new sterile tube.

-

Adjust the conidial suspension to a concentration of 1-5 x 10⁶ CFU/mL using a hemocytometer or by adjusting the optical density to 0.09-0.11 at 530 nm.[1]

-

This stock suspension is then diluted to the final required inoculum concentration for each assay.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination (Adapted from CLSI M38-A2)

This method determines the lowest concentration of an antifungal agent that inhibits the visible growth of the fungus.[2][3][4][5]

Materials:

-

96-well microtiter plates.

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

-

This compound and Voriconazole stock solutions.

-

Adjusted A. fumigatus inoculum.

Procedure:

-

Prepare serial two-fold dilutions of this compound and Voriconazole in RPMI-1640 medium in the microtiter plates. Final concentrations should typically range from 0.016 to 16 µg/mL.

-

Dilute the stock inoculum suspension in RPMI-1640 to achieve a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL in the wells.

-

Add 100 µL of the diluted inoculum to each well containing 100 µL of the antifungal dilution.

-

Include a growth control (inoculum without drug) and a sterility control (medium without inoculum).

-

Incubate the plates at 35°C for 48 hours.

-

The MIC is the lowest concentration of the drug that causes complete inhibition of visible growth.

Minimum Fungicidal Concentration (MFC) Determination